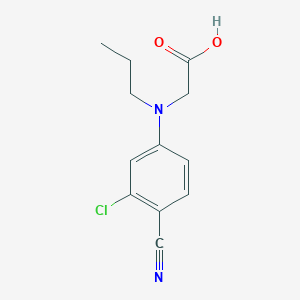
N-(3-fluorobenzoyl)pyrrolidine
Vue d'ensemble
Description
N-(3-fluorobenzoyl)pyrrolidine, also known as N-(3-fluorobenzoyl)proline or FBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBP is a prodrug that is converted into the active compound, 3-fluoroamphetamine, in vivo.
Mécanisme D'action
FBP is converted into the active compound, 3-fluoroamphetamine, in vivo. 3-fluoroamphetamine acts as a selective monoamine releaser, which means that it increases the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in neurotransmission and a reduction in the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
FBP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement. FBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
FBP has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. FBP is also stable under a variety of conditions, which makes it suitable for a wide range of experiments. However, FBP has some limitations as well. It is a prodrug, which means that it needs to be converted into the active compound, 3-fluoroamphetamine, in vivo. This can make it difficult to study the effects of FBP directly.
Orientations Futures
There are a number of future directions for research on FBP. One area of research is the development of new synthetic methods for FBP that are more efficient and cost-effective. Another area of research is the development of new therapeutic applications for FBP, such as its use as a treatment for depression or anxiety. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of FBP, as well as its potential side effects and toxicity. Overall, FBP has significant potential for therapeutic applications, and further research is needed to fully understand its effects and potential uses.
Applications De Recherche Scientifique
FBP has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. FBP has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, attention, and movement.
Propriétés
IUPAC Name |
(3-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZXZVZJFVOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(2,4-dimethylphenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7560483.png)




![2-[5-(diethylsulfamoyl)pyridin-2-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7560520.png)
![3-[Methyl(oxolan-2-ylmethyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7560533.png)
![2-[(2,5-Dimethylthiophen-3-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7560537.png)
![Methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]benzoate](/img/structure/B7560544.png)
![3-[4-(Quinoxalin-6-ylsulfamoyl)phenyl]propanoic acid](/img/structure/B7560552.png)


![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)
